molecular formula C11H10ClNO B2562151 4-chloro-N-(furan-2-ylmethyl)aniline CAS No. 33829-87-7

4-chloro-N-(furan-2-ylmethyl)aniline

Cat. No.: B2562151
CAS No.: 33829-87-7
M. Wt: 207.66
InChI Key: SORYCONFCUFJND-UHFFFAOYSA-N
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Description

4-chloro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H10ClNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a furan-2-ylmethyl group and a chlorine atom is attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-(furan-2-ylmethyl)aniline can be synthesized through a multi-step process. One common method involves the reaction of 4-chloroaniline with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in a solvent like methanol under heating conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of palladium-catalyzed reactions. For example, palladium on carbon (Pd/C) can be used to catalyze the reductive amination of 4-chloroaniline with furan-2-carbaldehyde, resulting in high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group in related compounds can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-chloro-N-(furan-2-ylmethyl)aniline is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and chlorine atom contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(furan-2-ylmethyl)benzamide
  • 4-chloro-N-(furan-2-ylmethyl)phenylamine
  • 4-chloro-N-(furan-2-ylmethyl)acetamide

Uniqueness

4-chloro-N-(furan-2-ylmethyl)aniline is unique due to the presence of both a furan ring and a chlorine atom, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORYCONFCUFJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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